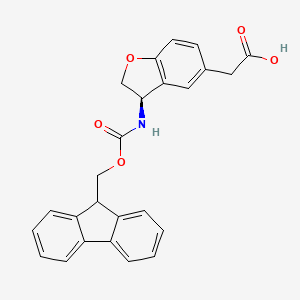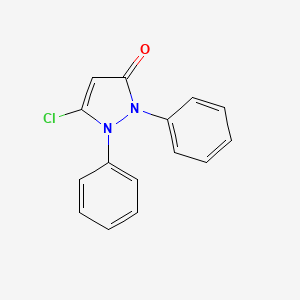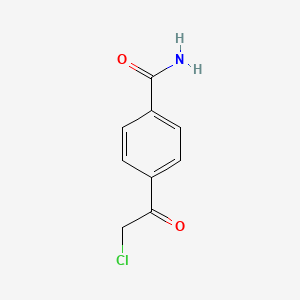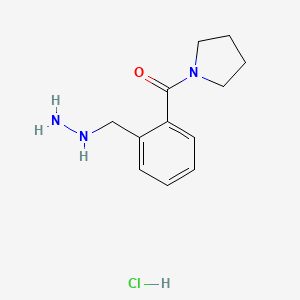![molecular formula C15H9Cl3N2S B12926419 8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline CAS No. 5388-41-0](/img/structure/B12926419.png)
8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline is a heterocyclic aromatic compound with the molecular formula C15H9Cl3N2S and a molecular weight of 355.67 g/mol . This compound is part of the cinnoline family, known for its diverse applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 8-chlorocinnoline with 2,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar compounds to 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline include other cinnoline derivatives such as:
- 4-((2,4-Dichlorobenzyl)thio)cinnoline
- 8-Chloro-4-(methylthio)cinnoline
- 8-Chloro-4-(phenylthio)cinnoline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
5388-41-0 |
|---|---|
Fórmula molecular |
C15H9Cl3N2S |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
8-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-5-4-9(13(18)6-10)8-21-14-7-19-20-15-11(14)2-1-3-12(15)17/h1-7H,8H2 |
Clave InChI |
MRULZPQWINWLIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
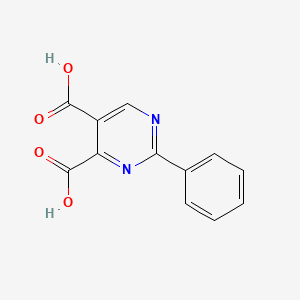
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
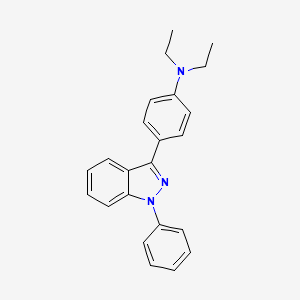
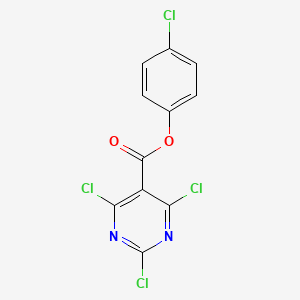


![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
